4-(3-Propan-2-ylphenyl)oxan-4-ol
Description
4-(3-Propan-2-ylphenyl)oxan-4-ol is a tetrahydropyran (oxane) derivative featuring a hydroxyl group at the 4-position of the oxane ring and a 3-isopropylphenyl substituent attached to the same carbon. This structure combines the rigidity of the oxane ring with the hydrophobic and steric effects of the aromatic isopropyl group.
Properties
IUPAC Name |
4-(3-propan-2-ylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)12-4-3-5-13(10-12)14(15)6-8-16-9-7-14/h3-5,10-11,15H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHWALSOGNVUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-(Propan-2-ylsulfanyl)oxolan-3-ol (CAS: 2165989-41-1)
- Structure : Features a sulfanyl (S–) group and a hydroxyl group on adjacent carbons of the oxolane (tetrahydrofuran) ring.
- Key Differences :
4-(Oxiran-2-yl)oxan-4-ol (CID 132327703)
- Structure : Contains an epoxide (oxirane) substituent.
- Key Differences :
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol (CAS: 1538916-21-0)
- Structure: Substituted with a branched aminoalkyl group.
- Key Differences: Amino group introduces basicity and hydrogen-bonding capacity, contrasting with the neutral hydroxyl and aromatic groups of the target.
3-(Propan-2-yl)oxan-4-ol (EN300-384628)
- Structure : Isopropyl group directly attached to the oxane ring.
- Key Differences :
Pharmacological and Industrial Relevance
- Stability : The absence of reactive groups (e.g., epoxide or sulfanyl) in the target compound suggests greater metabolic stability, making it suitable for long-acting formulations .
- Synthetic Utility: Unlike the amino-substituted analog, the target lacks basic sites, reducing its utility in salt formation but increasing compatibility with non-polar matrices in material science .
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